molecular formula C4H12O2Si B101294 Diethoxysilane CAS No. 18165-68-9

Diethoxysilane

Cat. No. B101294
CAS RN: 18165-68-9
M. Wt: 118.21 g/mol
InChI Key: SOPZLXDKMICEMF-UHFFFAOYSA-N
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Description

Diethoxysilane is a chemical compound with the molecular formula C4H12O2Si . It has an average mass of 120.222 Da and a monoisotopic mass of 120.060654 Da . The molecule contains a total of 18 bonds, including 6 non-H bonds and 4 rotatable bonds .


Synthesis Analysis

The selective synthesis of triethoxysilane and tetraethoxysilane through the direct reaction between ethanol and silicon was catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor . When the CuCl/Si mixture was pretreated in a N2 stream, metallic Cu0 phase appeared at 260–500 oC and Cu3Si phase appeared at 280–500 oC .


Molecular Structure Analysis

The molecular structure of diethoxysilane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The images of the chemical structure of diethoxysilane are generated based on data derived from quantum chemical computations under DFT (Density Functional Theory) - B3LYP .


Chemical Reactions Analysis

Diethoxysilane can undergo reactions with ketones or esters as solvents . Silane or silanized substrates can react with carbon dioxide to form the corresponding carbonates . The complexity of the catalytic mechanism of the direct reaction of silicon with CH3Cl and alcohols is presented in an accessible way .


Physical And Chemical Properties Analysis

Diethoxysilane has a molecular formula of C4H12O2Si, an average mass of 120.222 Da, and a monoisotopic mass of 120.060654 Da . More detailed physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

Aerogel Preparation

Diethoxysiloxane–ethyltitanate is used as a precursor for the preparation of titania–silica aerogels. This research has contributed to the understanding of the generation of Bronsted acid sites in mixed oxides and the IR peak assignments of mixed oxide pairs (Miller, Mathers, & Ko, 1995).

Luminescent Materials Development

Diethoxysilane plays a role in the preparation of luminescent stilbenoid chromophores, which are used in organic–inorganic hybrid materials. It aids in the extension of the π-system of these chromophores, which has implications for their electrical and optical properties (Sugiono & Detert, 2004).

Polymer Synthesis

In the synthesis of polymers, diethoxysilane can be transformed into various chemical bonds, affecting the thermal properties of the resulting polymers. Its reaction with nucleophiles has been shown to yield a variety of substitution products (Ohshita et al., 1997).

Hybrid Material Fabrication

Diethoxysilane is used in the sol–gel process for the creation of polybenzoxazinepoly(dimethylsiloxane-co-diphenylsiloxane) hybrids. This has been studied for its impact on the mechanical, optical, and thermal properties of these high-performance polymers (Ardhyananta et al., 2010).

Detection of Explosives

A novel diethoxydiphenylsilane-based coating has been developed for the ion mobility spectrometric detection of explosives. This application demonstrates the utility of diethoxysilane derivatives in enhancing the sensitivity and selectivity of detection methods (Mattarozzi et al., 2011).

Safety And Hazards

When handling diethoxysilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The structural tunability of diethoxysilane was demonstrated by the use of methyl(3-chloropropyl)diethoxysilane, which generates a polymer with similar ultra-high molecular weight . Introduction of phosphonate groups through the chloropropyl sites later leads to functionalized polymers which can encapsulate various transition metal nanoparticles . This suggests potential future directions for the use of diethoxysilane in the development of new functional materials.

properties

InChI

InChI=1S/C4H10O2Si/c1-3-5-7-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPZLXDKMICEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885014
Record name Silane, diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethoxysilane

CAS RN

18165-68-9
Record name Silane, diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018165689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, diethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
825
Citations
E Suzuki, Y Nomoto, M Okamoto, Y Ono - Catalysis letters, 1997 - Springer
… (2), diethoxysilane is obtained by the disproportionation of triethoxysilane over a heat-… ment and the reaction conditions suitable for the diethoxysilane formation. The heat-treated …
Number of citations: 11 link.springer.com
KH Lee, YK Lee, BS Lim, SB Cho… - Key Engineering …, 2008 - Trans Tech Publ
The poly(methyl methacrylate)/silica nano-composite made from trimethoxysilyl functionalized poly(methyl methacrylate) and dimethyl diethoxysilane was newly prepared and its apatite-…
Number of citations: 1 www.scientific.net
K Klatt, C Naether, F Tuczek - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the crystal structure of the title compound, [Mo(C25H22P2)(C30H34O2P2Si)(N2)2]·0.7C6H6, the Mo atoms are coordinated by four P atoms and two N atoms in a distorted octahedral …
Number of citations: 1 scripts.iucr.org
G Singh, M Garg, SPS Mangat… - Journal of Applicable …, 2014 - researchgate.net
The hypervalent complex of Silicon with composition [(DNP) 2SiR2](3),(R= C2H5O-, DNP= anion of 2, 4-dinitrophenol) has been synthesized by the reaction of diethoxydichlorosilane …
Number of citations: 0 www.researchgate.net
A Ciolino, BM Vuano, O Pieroni… - Journal of Polymer …, 2002 - Wiley Online Library
We report a novel synthesis of the cyclic oligomers [(H 2 CCH)(CH 3 )SiO] n obtained by the reaction between phosphorous pentachloride and methylvinyl diethoxysilane. According …
Number of citations: 9 onlinelibrary.wiley.com
김말순, 강재욱, 김장주, 이재석 - 한국고분자학회학술대회연구논문 …, 1998 - dbpia.co.kr
… Optical Properties of Film prepared from Bis (pentafluorophenyl) diethoxysilane and Tetraethoxysilane by Sol-Gel process …
Number of citations: 0 www.dbpia.co.kr
김말순, 이원영, 김장주, 이재석 - 한국고분자학회학술대회연구논문 …, 1998 - dbpia.co.kr
… Polymerization of Bis(pentafluorophenyl)diethoxysilane …
Number of citations: 0 www.dbpia.co.kr
T Tanaka, U Takahashi, K Okawara… - The Journal of Chemical …, 1951 - jlc.jst.go.jp
… for the heats of combustion of the five following substances ; ie dimethyl diethoxysilane (CH3)2Si(OC2H5)2, di-M-propyl diethoxysilane (wC:jH7)2Si(OC2H5)2, diethyl silanediol (C2H5)…
Number of citations: 18 jlc.jst.go.jp
E Suzuki, Y Nomoto, M Okamoto, Y Ono - Applied Catalysis A: General, 1998 - Elsevier
… Under fixed-bed flow conditions, silane, diethoxysilane, and tetraethoxysilane are formed by … either silane with 17-21% yields or diethoxysilane with 5-10% yields. The preponderance …
Number of citations: 21 www.sciencedirect.com
E Sugiono, H Detert - Synthetic metals, 2004 - Elsevier
… Luminescent stilbenoid chromophores with diethoxysilane end groups are prepared via Heck reactions. Diethoxysilane-substituted styrenes are used as vinylic components, thus …
Number of citations: 1 www.sciencedirect.com

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